
5,7-Dihydroxy-4-methylphthalide
Overview
Description
Mycophenolic acid impurity is a byproduct or degradation product associated with mycophenolic acid, a potent immunosuppressant used primarily to prevent organ transplant rejection. Mycophenolic acid is derived from the mold Penicillium species and has been widely studied for its immunosuppressive properties. The impurities of mycophenolic acid can arise during its synthesis, storage, or degradation, and understanding these impurities is crucial for ensuring the purity and efficacy of the pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid impurity involves several steps, often starting from mycophenolic acid itself. One common method involves the methylation of mycophenolic acid to produce various impurities. For instance, mycophenolate mofetil impurity D can be synthesized through an efficient methylation reaction system using green and environment-friendly reagents . The reaction conditions typically involve the use of catalysts and solvents to achieve high purity and yield.
Industrial Production Methods: Industrial production of mycophenolic acid impurity often follows similar synthetic routes but on a larger scale. The process may involve the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the impurities. The goal is to ensure that the final pharmaceutical product meets stringent regulatory standards for impurity levels .
Chemical Reactions Analysis
Types of Reactions: Mycophenolic acid impurity can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different impurity profiles, which need to be carefully monitored.
Common Reagents and Conditions: Common reagents used in the reactions involving mycophenolic acid impurity include methanol, catalysts like zinc powder, and solvents such as methanol HPLC . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the methylation of mycophenolic acid can produce various methylated impurities, each with distinct chemical properties .
Scientific Research Applications
Chemical Synthesis
Intermediate in Mycophenolic Acid Production
5,7-Dihydroxy-4-methylphthalide serves as a crucial intermediate in the synthesis of mycophenolic acid, an immunosuppressive agent widely used in organ transplantation and autoimmune diseases. The compound can be synthesized through various methods, including the use of polyketide synthases from fungal sources like Penicillium brevicompactum . The enzymatic pathways leading to its production have been characterized, revealing the involvement of cytochrome P450 enzymes .
Synthesis of Pyrano[2,3-h]coumarin Derivatives
This compound is also utilized in the synthesis of pyrano[2,3-h]coumarin derivatives, which have been shown to possess diverse biological activities. The one-pot synthesis method for these derivatives highlights the versatility of this compound in organic reactions .
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. In studies assessing its efficacy against oxidative stress, the compound demonstrated significant inhibition of free radicals and protective effects on cellular structures . The antioxidant capacity was quantified using assays such as DPPH and FRAP, showing promising results for potential therapeutic applications .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. It showed effective inhibition against acetylcholinesterase and butyrylcholinesterase, which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's . The IC50 values for these enzymes were reported at 12.38 µg/mL and 31.54 µg/mL respectively, indicating strong potential for further investigation in pharmacological contexts .
Therapeutic Potential
Neuroprotective Effects
Given its enzyme inhibition properties and antioxidant capabilities, this compound is being explored for neuroprotective effects. Its ability to mitigate oxidative stress and inhibit cholinesterase makes it a candidate for research into treatments for neurodegenerative conditions .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties as well. Isolated from fungal species such as Eurotium repens, it has shown effectiveness against certain bacterial strains, warranting further exploration into its potential as a natural antimicrobial agent .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of mycophenolic acid impurity is closely related to that of mycophenolic acid. Mycophenolic acid works by inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the synthesis of guanine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, thereby suppressing the immune response . The impurities may also interact with similar molecular targets and pathways, potentially affecting the overall efficacy and safety of the drug .
Comparison with Similar Compounds
- Mycophenolate mofetil
- Mycophenolate sodium
- Mycophenolic acid lactone
- O-Desmethyl mycophenolate mofetil
Comparison: Mycophenolic acid impurity differs from these similar compounds in its chemical structure and properties. While mycophenolate mofetil and mycophenolate sodium are prodrugs of mycophenolic acid designed to improve its bioavailability and reduce gastrointestinal side effects, mycophenolic acid impurity is typically an unintended byproduct. studying these impurities is essential for understanding the complete pharmacological profile of mycophenolic acid and ensuring the safety and efficacy of its pharmaceutical formulations .
Biological Activity
5,7-Dihydroxy-4-methylphthalide (DHMP) is a compound of increasing interest due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of DHMP, summarizing key research findings, case studies, and presenting data tables that illustrate its effects.
Chemical Structure and Properties
This compound is a derivative of phthalic acid, characterized by the presence of two hydroxyl groups at the 5 and 7 positions and a methyl group at the 4 position. Its molecular formula is with a molecular weight of approximately 180.16 g/mol.
1. Antioxidant Activity
Research has demonstrated that DHMP exhibits significant antioxidant properties. In a study evaluating various metabolites from lichens, DHMP was shown to possess a strong ability to scavenge free radicals, which is crucial for reducing oxidative stress in biological systems. The antioxidant activity was quantified using several assays:
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Scavenging | 75.3 ± 0.02 |
ORAC | 32.7 ± 0.7 |
FRAP | 27.8 ± 0.0 |
These results indicate that DHMP can effectively mitigate oxidative damage, which is linked to numerous chronic diseases .
2. Enzyme Inhibition
DHMP has been studied for its inhibitory effects on various enzymes associated with neurodegenerative diseases:
- Cholinesterase Inhibition : DHMP demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 12.38 µg/mL and 31.54 µg/mL respectively. This activity suggests potential therapeutic applications in treating Alzheimer’s disease .
- Tyrosinase Inhibition : The compound also inhibited tyrosinase activity (IC50: 22.32 µg/mL), which is relevant for skin pigmentation disorders and some types of melanoma .
3. Antifungal Activity
In recent studies focusing on secondary metabolites from fungi, DHMP was identified as having antifungal properties against various strains of fungi, including Aspergillus flavus. This activity was linked to its structural features that may interfere with fungal cell wall synthesis or function .
The biological activities of DHMP are primarily attributed to its ability to donate hydrogen atoms due to the presence of hydroxyl groups, which can neutralize free radicals and inhibit enzymatic reactions that lead to disease progression. The compound's interaction with cytochrome P450 enzymes has also been noted, indicating a role in metabolic pathways .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of DHMP in vitro on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with DHMP significantly reduced cell death and apoptosis markers compared to untreated controls, highlighting its potential in neuroprotection .
Case Study 2: Antifungal Efficacy
Another case study evaluated the antifungal efficacy of DHMP against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting its potential as a therapeutic agent against fungal infections .
Q & A
Basic Research Questions
Q. How is the structure of 5,7-Dihydroxy-4-methylphthalide confirmed experimentally?
The structure is validated using spectroscopic techniques, including 1D/2D NMR (COSY, HSQC, HMBC, ROESY) and mass spectrometry (MS). For example, the compound’s ketone and hydroxyl groups are identified via IR spectroscopy (3413 cm⁻¹ and 1698 cm⁻¹, respectively). X-ray crystallography further confirms stereochemical details, as demonstrated in the characterization of related mycophenolic acid derivatives .
Q. What synthetic routes are used to produce this compound in the laboratory?
A five-step synthesis starting from 3,5-dimethoxybenzyl alcohol involves oxidation with sodium chlorite and lactonization. This method achieves an 80% yield for the intermediate 5,7-dimethoxy-4-methylphthalide, followed by demethylation to yield the target compound (72% yield). Key steps include chloromethylation and selective deprotection .
Q. What analytical methods are critical for detecting this compound in complex mixtures?
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) is used for quantification. Nuclear Overhauser effect spectroscopy (NOESY) and heteronuclear correlation (HSQC) NMR experiments help distinguish regioisomers in crude extracts .
Advanced Research Questions
Q. How can contradictions in bioactivity data across microbial strains be resolved?
Discrepancies in IC₅₀ values (e.g., activity against Cryptococcus neoformans vs. inactivity against Candida krusei) require strain-specific assays under standardized conditions. Factors like membrane permeability, efflux pumps, and enzyme targets must be analyzed. Dose-response curves and comparative genomics can identify resistance mechanisms .
Q. What experimental strategies elucidate the role of MpaDE in this compound biosynthesis?
Heterologous co-expression of mpaC (P450 oxidase) and mpaDE (fusion enzyme) in Aspergillus nidulans reveals sequential hydroxylation and lactonization steps. Knockout studies and isotopic labeling track intermediates like 4,6-dihydroxy-2-(hydroxymethyl)-3-methylbenzoic acid (DHMB) to confirm enzymatic functions .
Q. How can synthesis yields be optimized while minimizing side reactions?
Reaction parameters such as temperature (20–25°C for chloromethylation), solvent polarity (aqueous acetone for lactonization), and catalyst loading (e.g., HCl in chloromethylation) are systematically varied. Process analytical technology (PAT) monitors intermediates in real time to adjust conditions dynamically .
Q. What methodologies reconcile conflicting data on the compound’s stability under varying pH conditions?
Accelerated stability studies (e.g., 40°C/75% RH) with pH-controlled buffers (2–12) identify degradation pathways. LC-MS and NMR track hydrolysis or oxidation products. Quantum mechanical calculations predict reactive sites, guiding formulation strategies .
Q. Methodological Guidance for Data Analysis
- Contradictory Bioactivity : Use checkerboard assays to assess synergies with known antifungals (e.g., fluconazole) and rule out assay-specific artifacts .
- Stereochemical Confirmation : Combine ROESY NMR (for spatial proximity) with electronic circular dichroism (ECD) to assign absolute configurations .
- Pathway Engineering : CRISPR-Cas9-mediated gene editing in fungal hosts (e.g., Penicillium spp.) validates biosynthetic clusters and enhances titers .
Properties
IUPAC Name |
5,7-dihydroxy-4-methyl-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-4-5-3-13-9(12)8(5)7(11)2-6(4)10/h2,10-11H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYQICKPCCBIIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C=C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561066 | |
Record name | 5,7-Dihydroxy-4-methyl-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27979-57-3 | |
Record name | 5,7-Dihydroxy-4-methylphthalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027979573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dihydroxy-4-methyl-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-DIHYDROXY-4-METHYLPHTHALIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH1U60N12M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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